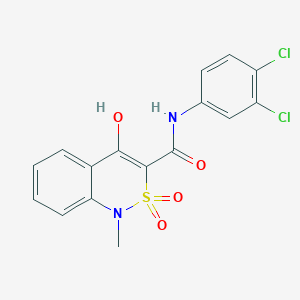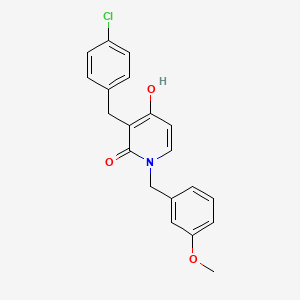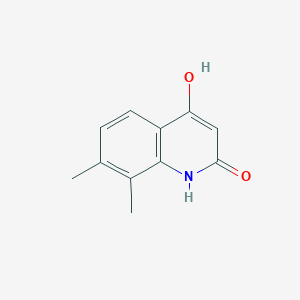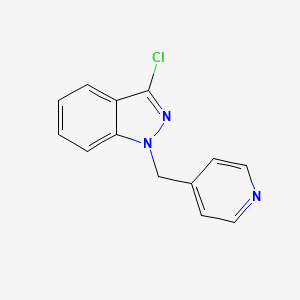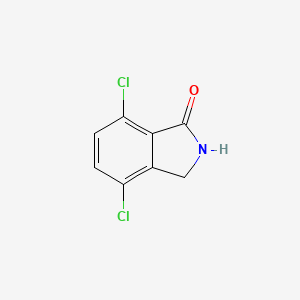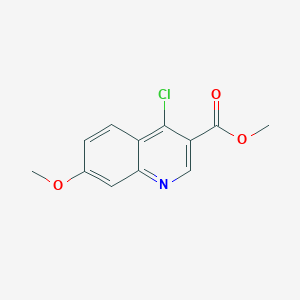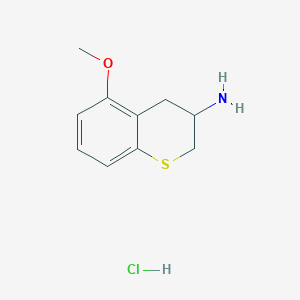
5-Methoxy-thiochroman-3-ylamine hydrochloride
Overview
Description
5-Methoxy-thiochroman-3-ylamine hydrochloride is a chemical compound with the molecular formula C10H14ClNOS and a molecular weight of 231.75 g/mol . It is known for its unique structure, which includes a thiochroman ring system substituted with a methoxy group and an amine group. This compound is typically used in research and development settings and is not intended for human use .
Preparation Methods
The synthesis of 5-Methoxy-thiochroman-3-ylamine hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Synthetic Route:
Formation of Thiochroman Ring System: The thiochroman ring system can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of Methoxy Group: The methoxy group is introduced via a methylation reaction using a methylating agent such as methyl iodide.
Introduction of Amine Group: The amine group is introduced through an amination reaction using an appropriate amine source.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Chemical Reactions Analysis
5-Methoxy-thiochroman-3-ylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Types of Reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxy-thiochroman-3-ylamine hydrochloride has several applications in scientific research . It is used in the fields of chemistry, biology, medicine, and industry.
Applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new chemical entities.
Biology: In biological research, it is used to study the effects of thiochroman derivatives on biological systems. It helps in understanding the interactions between these compounds and biological targets.
Medicine: Although not used directly in medicine, it serves as a model compound for the development of potential therapeutic agents. Researchers study its structure-activity relationships to design new drugs.
Industry: In the industrial sector, it is used in the development of specialty chemicals and materials. It is also used in the formulation of research chemicals for various applications.
Mechanism of Action
Comparison with Similar Compounds
5-Methoxy-thiochroman-3-ylamine: This compound lacks the hydrochloride salt form, making it less stable and less soluble compared to the hydrochloride derivative.
Thiochroman-3-ylamine: This compound lacks the methoxy group, resulting in different chemical properties and biological activities.
5-Methoxy-thiochroman-3-ylamine sulfate: This compound has a sulfate salt form instead of hydrochloride, leading to different solubility and stability characteristics.
Uniqueness:
Stability: The hydrochloride salt form enhances the stability and solubility of the compound.
Chemical Properties: The presence of the methoxy group and the amine group imparts unique chemical properties to the compound.
Biological Activities: The specific structure of 5-Methoxy-thiochroman-3-ylamine hydrochloride results in distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
5-methoxy-3,4-dihydro-2H-thiochromen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS.ClH/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10;/h2-4,7H,5-6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNQPXSRGODJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC(CSC2=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423859.png)
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone](/img/structure/B1423861.png)
![N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1423862.png)
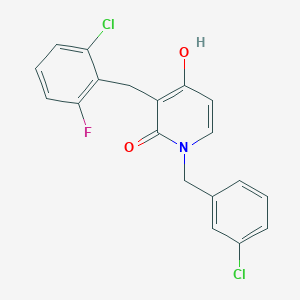
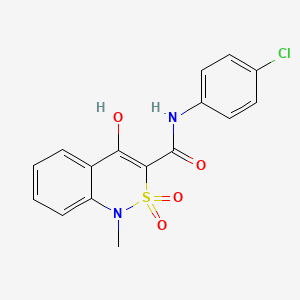
![Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423868.png)
